molecular formula C11H14N2O B13273070 4-(Cyclobutylamino)benzamide

4-(Cyclobutylamino)benzamide

Cat. No.: B13273070
M. Wt: 190.24 g/mol
InChI Key: PADMYADLOGPUIH-UHFFFAOYSA-N
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Description

4-(Cyclobutylamino)benzamide is an organic compound with the molecular formula C11H14N2O and a molecular weight of 190.24 g/mol This compound is characterized by the presence of a cyclobutylamino group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclobutylamino)benzamide typically involves the direct condensation of benzoic acids and amines. One efficient method is the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is advantageous due to its rapid, mild, and eco-friendly nature.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-(Cyclobutylamino)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The benzamide core allows for substitution reactions, where different substituents can replace the existing groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzamide derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

4-(Cyclobutylamino)benzamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-(Cyclobutylamino)benzamide involves its interaction with specific molecular targets and pathways. For instance, benzamides are known to inhibit NF-kB activation and induce apoptosis through separate mechanisms . The compound may interact with enzymes and proteins, leading to the modulation of biological processes.

Comparison with Similar Compounds

Comparison: 4-(Cyclobutylamino)benzamide is unique due to the presence of the cyclobutylamino group, which imparts distinct chemical and biological properties. Compared to other benzamide derivatives, it may exhibit different reactivity and biological activity profiles, making it valuable for specific research applications .

Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

4-(cyclobutylamino)benzamide

InChI

InChI=1S/C11H14N2O/c12-11(14)8-4-6-10(7-5-8)13-9-2-1-3-9/h4-7,9,13H,1-3H2,(H2,12,14)

InChI Key

PADMYADLOGPUIH-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)NC2=CC=C(C=C2)C(=O)N

Origin of Product

United States

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